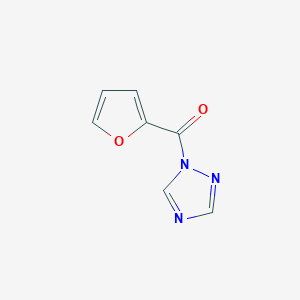

Furan-2-yl(1H-1,2,4-triazol-1-yl)methanone

Description

Structure

3D Structure

Properties

CAS No. |

94145-02-5 |

|---|---|

Molecular Formula |

C7H5N3O2 |

Molecular Weight |

163.13 g/mol |

IUPAC Name |

furan-2-yl(1,2,4-triazol-1-yl)methanone |

InChI |

InChI=1S/C7H5N3O2/c11-7(6-2-1-3-12-6)10-5-8-4-9-10/h1-5H |

InChI Key |

SMWJROWQRLQPNT-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)C(=O)N2C=NC=N2 |

Origin of Product |

United States |

Preparation Methods

Reaction of Aroyl Chlorides with 1,2,4-Triazoles

One common approach to prepare compounds like Furan-2-yl(1H-1,2,4-triazol-1-yl)methanone is through the reaction of aroyl chlorides (in this case, furan-2-carbonyl chloride) with 1H-1,2,4-triazole under controlled conditions. This method typically involves nucleophilic substitution where the nitrogen atom of the triazole ring attacks the carbonyl carbon of the aroyl chloride, forming the methanone linkage.

- Typical conditions: The reaction is often carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or dichloromethane at room temperature or slightly elevated temperatures (20–50 °C).

- Catalysts/Base: Bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are used to facilitate the reaction by deprotonating the triazole nitrogen, enhancing nucleophilicity.

- Reaction time: Usually ranges from 3 to 6 hours.

- Work-up: The reaction mixture is poured into water, and the product is isolated by filtration or extraction, followed by washing and drying.

This method yields the target compound with good selectivity and purity, as demonstrated in related carbonyldiimidazole-mediated syntheses of triazole derivatives.

Multi-Component and One-Pot Syntheses

A more integrated approach involves multi-component reactions (MCRs) where the 1,2,4-triazole ring is constructed in situ from simpler precursors, such as ammonium thiocyanate, aroyl chlorides, and acylhydrazides, under solvent-free or mild conditions.

- Procedure: Ammonium thiocyanate reacts with aroyl chloride (e.g., furan-2-carbonyl chloride) at about 50 °C to form aroyl thiocyanate intermediates. Subsequent addition of acylhydrazides leads to cyclization and formation of 1,2,4-triazole-3-thione derivatives.

- Advantages: This method avoids the need for pre-formed triazole rings and proceeds under neutral, solvent-free conditions, which is environmentally friendly and operationally simple.

- Yields: Generally good yields are reported, with the products isolated by filtration after precipitation in water.

While this method is more commonly used for triazole-3-thione derivatives, it provides a conceptual framework for synthesizing related triazole-containing methanones by modifying the acyl components.

Copper-Catalyzed Cyclization Methods

Copper(II)-catalyzed oxidative cyclization has been reported as an effective method for synthesizing 1,2,4-triazole derivatives with high regioselectivity and functional group tolerance.

- Mechanism: Amidines or hydrazines react with appropriate carbonyl or isothiocyanate precursors in the presence of copper(II) salts and bases like potassium phosphate.

- Conditions: Mild heating or microwave irradiation can be used to accelerate the reaction.

- Outcome: This method allows the formation of 1,2,4-triazole rings that can be further functionalized to attach furan-2-yl groups via carbonyl linkages.

This approach is valuable for synthesizing diverse triazole derivatives, including those structurally related to this compound.

Detailed Experimental Data and Reaction Conditions

Analytical Characterization Supporting Preparation

- Melting Points: Typically in the range of 160–230 °C depending on substituents and purity.

- Spectroscopy:

- IR spectra show characteristic carbonyl stretching around 1600–1650 cm⁻¹ and triazole ring vibrations.

- ^1H and ^13C NMR confirm the presence of furan and triazole protons and carbons, with chemical shifts consistent with methanone linkage.

- Mass spectrometry (e.g., ESI-MS) confirms molecular ion peaks matching the expected molecular weight.

- Elemental Analysis: Confirms the composition consistent with the molecular formula C8H5N3O2 (for the parent compound).

Summary and Research Findings

- The most straightforward and widely used method for preparing this compound is the nucleophilic acyl substitution of furan-2-carbonyl chloride with 1H-1,2,4-triazole in the presence of a base such as DBU in DMSO or similar solvents.

- Multi-component reactions offer an alternative route to related triazole derivatives under solvent-free and mild conditions, enhancing green chemistry aspects.

- Copper-catalyzed oxidative cyclization provides a versatile and regioselective synthetic route for 1,2,4-triazole ring formation, which can be adapted for furan-containing derivatives.

- These methods have been validated by detailed spectroscopic and analytical data, ensuring the purity and structural integrity of the synthesized compounds.

- The choice of method depends on the desired substitution pattern, available starting materials, and operational considerations such as reaction time, temperature, and environmental impact.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazole ring’s nitrogen atoms and the methanone carbonyl group serve as reactive sites for nucleophilic attacks:

-

Amine Substitution : Reacts with primary amines (e.g., piperazine) under mild conditions (ethanol, 40–60°C) to form secondary amides.

Example :Yield: 80–85%.

-

Thiolation : Treatment with Lawesson’s reagent or phosphorus pentasulfide introduces a thione group at the carbonyl position, producing thioamide derivatives .

Table 1: Nucleophilic Substitution Reactions

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Piperazine | EtOH, 50°C | Furan-2-yl(4-piperazinyl)methanone | 80–85 | |

| Lawesson’s Reagent | Toluene, reflux | Furan-2-yl(1H-1,2,4-triazol-1-yl)thione | 70 |

Oxidation and Reduction

The triazole ring and carbonyl group exhibit redox activity:

-

Oxidation : Hydrogen peroxide () or potassium permanganate () oxidizes the triazole’s nitrogen atoms, forming N-oxide derivatives .

Example :Yield: 60–65%.

-

Reduction : Sodium borohydride () reduces the carbonyl group to a hydroxymethyl group:

Cycloaddition and Multi-Component Reactions

The triazole moiety participates in click chemistry and cycloadditions:

-

Huisgen Cycloaddition : Reacts with terminal alkynes (e.g., benzyl azide) under Cu(I) catalysis to form 1,2,3-triazole-fused derivatives .

Example : -

Multi-Component Reactions : Combines with enaminones and tosyl azide in water to generate pyrazolone-triazole hybrids . Conditions: 40°C, 20 hours.

Condensation Reactions

The carbonyl group undergoes condensation with hydrazines or amines:

-

Hydrazone Formation : Reacts with hydrazine hydrate () in ethanol to yield hydrazones, which are precursors for heterocyclic scaffolds .

Example :

Functionalization of the Furan Ring

Electrophilic substitution occurs at the furan’s α-position:

-

Nitration : Concentrated nitric acid () introduces nitro groups, enhancing electron-withdrawing properties .

Example :

Mechanistic Insights

-

Triazole Reactivity : The 1,2,4-triazole’s N1 atom acts as a nucleophile, facilitating substitutions. The carbonyl group’s electrophilicity enables reductions and condensations .

-

Furan Stability : While furan is prone to electrophilic substitution, steric hindrance from the triazole moiety directs reactivity to specific positions .

Industrial and Pharmaceutical Relevance

Scientific Research Applications

Medicinal Chemistry Applications

Antifungal Activity

Furan-2-yl(1H-1,2,4-triazol-1-yl)methanone exhibits significant antifungal properties. Compounds with the 1,2,4-triazole core are known for their ability to inhibit fungal cell wall synthesis. Research indicates that derivatives of this compound can effectively target various fungal pathogens, making them potential candidates for new antifungal drugs.

Cytotoxicity Against Cancer Cells

Studies have shown that triazole compounds can exhibit cytotoxic effects against cancer cells. This compound may interact with biological targets involved in cancer cell metabolism, leading to potential applications in oncology.

Case Study: Antifungal Efficacy

A study evaluated the antifungal activity of several derivatives of this compound against Candida albicans and Aspergillus flavus. The results indicated that certain derivatives demonstrated higher efficacy than established antifungal agents such as fluconazole.

Agricultural Applications

This compound can serve as a fungicide or pesticide due to its biological activity against fungal pathogens. Its application in agriculture could help manage crop diseases effectively.

Table 1: Antifungal Activity Against Crop Pathogens

| Pathogen | Compound Tested | Efficacy (MIC) |

|---|---|---|

| Fusarium oxysporum | This compound | 0.01–0.27 μmol/mL |

| Phytophthora infestans | Derivatives of Furan compound | 50 mg/L |

| Gibberella zeae | Triazole derivatives | 0.0087–0.0309 g/L |

Materials Science Applications

The unique structure of this compound allows for potential use in developing novel materials with specific properties. Its chemical reactivity can be harnessed to create polymers or other advanced materials.

Mechanism of Action

The mechanism of action of Furan-2-yl(1H-1,2,4-triazol-1-yl)methanone involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

The following analysis compares furan-2-yl(1H-1,2,4-triazol-1-yl)methanone with structurally analogous methanone-triazole derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Structural and Physicochemical Properties

Key Observations :

- Substituent Effects: Electron-withdrawing groups (e.g., halogens in ) increase molecular polarity, reflected in shorter HPLC retention times (12.8 min vs. ~20 min for bulkier analogs) . Bulkier substituents (e.g., tetrahydronaphthalenyl in ) correlate with higher molecular weights (~370 g/mol) and marginally reduced purity (95.9% vs. 96.7% for simpler analogs) . Furan vs.

- Spectroscopic Trends :

Enzyme Inhibition

- Factor XIIa Inhibitors: Compounds like those in and exhibit nanomolar potency against Factor XIIa, a serine protease involved in thrombosis. The quinoxalinyl substituent in enhances target affinity due to π-stacking with hydrophobic enzyme pockets .

- Thrombin Inhibition : highlights a pyrazin-2-yl derivative with a chlorothiophene group showing thrombin inhibition (IC₅₀ = 12 nM). The iodine atom in the phenyl ring may improve binding via halogen bonding .

Coordination Chemistry

- Polymerization Catalysts: and describe 1,3-phenylenebis((1H-1,2,4-triazol-1-yl)methanone) ligands used in ε-caprolactone polymerization.

Biological Activity

Furan-2-yl(1H-1,2,4-triazol-1-yl)methanone is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on the biological properties of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

1. Overview of Furan and Triazole Derivatives

Furan derivatives have been recognized for their broad spectrum of biological activities, including antiviral, antibacterial, antifungal, and anticancer properties. The 1,2,4-triazole nucleus is particularly noted for its pharmacological significance, serving as a scaffold for various therapeutic agents. The combination of furan and triazole moieties in this compound enhances its potential efficacy against multiple biological targets.

2.1 Antifungal Activity

Research indicates that compounds containing the 1,2,4-triazole core exhibit potent antifungal activity. For instance, derivatives with specific substitutions at the 5-position have shown enhanced efficacy against resistant strains of Candida albicans and Cryptococcus neoformans, with Minimum Inhibitory Concentration (MIC) values as low as 0.0156 μg/mL . The structural modifications in this compound may similarly influence its antifungal potency.

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Fluconazole | 0.25 | Candida albicans |

| Furan-Triazole Hybrid | 0.0156 | Candida albicans (resistant) |

2.2 Antibacterial Activity

The antibacterial properties of triazole derivatives have also been extensively studied. Furan-based triazoles demonstrate significant activity against various bacterial strains, including MRSA and Escherichia coli. Some studies report MIC values ranging from 1 to 8 μg/mL for certain hybrids . The SAR studies highlight that electron-withdrawing groups enhance antibacterial activity.

3. Anticancer Activity

This compound has shown promising results in anticancer assays. Various derivatives have been tested against human cancer cell lines such as HeLa and MCF-7. For instance:

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| Doxorubicin | ~0.5 | HeLa |

| Furan-Triazole Hybrid | 0.99 ± 0.01 | BT-474 |

In vitro studies suggest that the compound induces cytotoxicity through mechanisms involving DNA cleavage and apoptosis . The integration of furan and triazole rings appears to be crucial for enhancing cytotoxic effects.

4. Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural components:

Key Findings:

- Substituents : Electron-donating groups at specific positions on the triazole ring enhance activity.

- Hybridization : Compounds that incorporate both furan and triazole moieties tend to exhibit more potent biological activities compared to their individual counterparts.

5.1 Synthesis and Evaluation

A study synthesized various furan-triazole hybrids and evaluated their biological activities using standard assays like MTT for cytotoxicity and agar diffusion methods for antimicrobial testing . The results indicated that specific structural modifications led to significant improvements in both antifungal and anticancer activities.

5.2 Pharmacokinetic Studies

Pharmacokinetic evaluations revealed favorable profiles for certain derivatives of this compound, suggesting potential for further development as therapeutic agents .

Q & A

Q. What synthetic methodologies are commonly employed for preparing heterocyclic compounds containing both furan and 1,2,4-triazole moieties?

The synthesis of hybrid heterocycles like Furan-2-yl(1H-1,2,4-triazol-1-yl)methanone typically involves coupling reactions between furan derivatives and 1,2,4-triazole precursors. For example, nucleophilic substitution or condensation reactions under anhydrous conditions with catalysts such as piperidine (in ethanol) are widely used to link the triazole ring to the furan backbone . Key steps include optimizing reaction time, temperature, and stoichiometry to minimize by-products. Purification often employs column chromatography or recrystallization.

Q. How can spectroscopic and crystallographic techniques validate the structure of this compound?

- NMR Spectroscopy : and NMR are critical for confirming the presence of furan protons (6.5–7.5 ppm for aromatic protons) and triazole carbons (150–160 ppm for C=N groups) .

- X-ray Crystallography : Single-crystal XRD using programs like SHELXL (for refinement) and SHELXS (for structure solution) provides precise bond lengths and angles. For instance, similar compounds show C–O bond lengths of ~1.36 Å in furan and C–N bonds of ~1.31 Å in triazole .

- IR Spectroscopy : Peaks at 1600–1650 cm confirm C=O stretching in the methanone group, while 3100–3150 cm corresponds to aromatic C–H stretching .

Q. What are the key physicochemical properties influencing the reactivity of this compound?

The electron-rich furan ring and the electron-deficient triazole moiety create a polarized system, enhancing susceptibility to electrophilic substitution or nucleophilic attacks. Solubility in polar aprotic solvents (e.g., DMSO or DMF) is higher than in water due to the hydrophobic aromatic systems. LogP values for similar compounds range from 1.5–2.5, indicating moderate lipophilicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for pharmacological applications?

SAR analysis focuses on modifying substituents to enhance bioactivity. For example:

- Furan Modifications : Introducing electron-withdrawing groups (e.g., –NO) at the 5-position of furan increases electrophilicity, potentially improving enzyme inhibition .

- Triazole Modifications : Adding hydrophobic groups (e.g., –CF) to the triazole ring can enhance binding affinity to hydrophobic enzyme pockets, as seen in MAGL inhibitors like JJKK-048 . Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to predict binding modes with target proteins .

Q. What experimental strategies resolve contradictions in crystallographic data for triazole-containing compounds?

Discrepancies in XRD data (e.g., disordered atoms or twinning) require:

Q. How does this compound interact with biological targets such as monoacylglycerol lipase (MAGL)?

Mechanistic studies involve:

- Enzyme Assays : Monitoring MAGL activity via fluorometric or colorimetric substrates (e.g., 4-nitrophenyl acetate) after compound incubation .

- Kinetic Analysis : Determining values using Lineweaver-Burk plots to classify inhibition type (competitive vs. non-competitive).

- Mutagenesis : Identifying critical residues (e.g., Ser122 in MAGL) through site-directed mutagenesis and activity comparisons .

Q. What analytical approaches address challenges in quantifying this compound in biological matrices?

- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges removes matrix interferents.

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates the compound from metabolites.

- Detection : LC-MS/MS in MRM mode provides high sensitivity (LOD ~0.1 ng/mL) using transitions like m/z 245 → 154 for quantification .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the triazole ring .

- Crystallography : Use low-temperature (100 K) data collection to minimize thermal motion artifacts .

- Biological Assays : Include positive controls (e.g., JJKK-048 for MAGL inhibition) to validate experimental setups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.